(2-Formylphenoxy)acetonitrile
Overview
Description
(2-Formylphenoxy)acetonitrile is an organic compound with the molecular formula C9H7NO2. It is characterized by the presence of a formyl group attached to a phenoxyacetonitrile structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Formylphenoxy)acetonitrile can be synthesized through several methods. One common approach involves the reaction of salicylaldehyde with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process .
Chemical Reactions Analysis
Types of Reactions: (2-Formylphenoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: 2-(2-Carboxyphenoxy)acetonitrile.
Reduction: 2-(2-Formylphenoxy)ethylamine.
Substitution: Various substituted phenoxyacetonitriles depending on the nucleophile used.
Scientific Research Applications
(2-Formylphenoxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Formylphenoxy)acetonitrile involves its reactivity with various chemical reagents. The formyl group can undergo nucleophilic addition reactions, while the nitrile group can participate in nucleophilic substitution and reduction reactions. These reactions enable the compound to form a wide range of derivatives with different properties and activities .
Comparison with Similar Compounds
- 2-(4-Formylphenoxy)acetonitrile
- 2-(3-Formylphenoxy)acetamide
- 2-(4-Formylphenoxy)-N-phenylacetamide
- 2-(2-Formylphenoxy)-N-methylacetamide
Comparison: (2-Formylphenoxy)acetonitrile is unique due to the position of the formyl group on the phenoxy ring, which influences its reactivity and the types of derivatives it can form. Compared to its analogs, it offers distinct pathways for chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-formylphenoxy)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZIVCGNCKDLCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397547 | |
Record name | (2-formylphenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125418-83-9 | |
Record name | (2-formylphenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (2-Formylphenoxy)acetonitrile in the synthesis of 2-benzoylbenzofurans?
A1: this compound serves as a crucial starting material in the palladium(II)-catalyzed cascade reaction. [] It reacts with arylboronic acids in the presence of a palladium catalyst, undergoing a series of transformations including C-C coupling, cyclization, and oxidation to ultimately yield the desired 2-benzoylbenzofuran product. []
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